molecular formula C4H9NO2 B075533 N-(2-Hydroxyethyl)-N-methylformamide CAS No. 1590-50-7

N-(2-Hydroxyethyl)-N-methylformamide

Cat. No. B075533
CAS RN: 1590-50-7
M. Wt: 103.12 g/mol
InChI Key: ZFEJGMDGENZPMS-UHFFFAOYSA-N
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Description

Synthesis Analysis

N-(2-Hydroxyethyl)-N-methylformamide has been explored as a novel plasticizer for thermoplastic starch (TPS), indicating its potential in material science, particularly in enhancing the properties of biodegradable polymers. The compound's effectiveness as a plasticizer was demonstrated through its interaction with corn starch, leading to improved material characteristics such as homogeneity and water resistance (Dai et al., 2010).

Molecular Structure Analysis

The molecular structure of N-(2-Hydroxyethyl)-N-methylformamide plays a critical role in its interaction with other molecules, particularly in forming hydrogen bonds with starch. This interaction is crucial for its function as a plasticizer, as it affects the starch's crystallinity and, consequently, the physical properties of the resulting thermoplastic starch.

Chemical Reactions and Properties

This compound's chemical reactivity, particularly its ability to form hydrogen bonds, underpins its utility in modifying the properties of starch-based materials. The specific interactions between N-(2-Hydroxyethyl)-N-methylformamide and starch have been proven using techniques like Fourier-transform infrared spectroscopy, showcasing the compound's role in creating more homogeneous and water-resistant materials.

Physical Properties Analysis

The physical properties of materials plasticized with N-(2-Hydroxyethyl)-N-methylformamide, such as tensile strength and elongation at break, vary with humidity. These properties are crucial for evaluating the applicability of the plasticized materials in different environmental conditions. The compound's effect on the crystallinity of corn starch and the resulting thermoplastic starch indicates its potential to enhance material performance.

Chemical Properties Analysis

N-(2-Hydroxyethyl)-N-methylformamide's chemical properties, including its interaction with starch and its role as a plasticizer, contribute to the development of thermoplastic starch with varied crystallinity and improved physical characteristics. Its ability to interact through hydrogen bonding and affect material properties like water resistance and tensile strength highlights its importance in material science research.

For more in-depth information on the chemical and physical properties of N-(2-Hydroxyethyl)-N-methylformamide and its applications in scientific research, please refer to the cited source (Dai et al., 2010).

Scientific Research Applications

1. Application in Mineral Processing

  • Summary of the Application: N-(2-Hydroxyethyl)-N, N-dimethyl-3-[(1-oxododecyl)amino]-1-propanaminium (LPDC), a compound related to N-(2-Hydroxyethyl)-N-methylformamide, was synthesized and used as a collector for the reverse cationic flotation separation of apatite from quartz .
  • Methods of Application: The adsorption mechanisms between LPDC and two mineral surfaces were investigated by Fourier transform infrared spectrometer (FTIR), zeta potential measurements, and X-ray photoelectron spectroscopy (XPS) analysis .
  • Results or Outcomes: The micro-flotation tests showed that LPDC exhibited excellent flotation performance. When the pulp was at natural pH and LPDC concentration was 25 mg/L, the apatite concentrate with a P2O5 recovery of 95.45% and P2O5 grade of 38.94% could be obtained from artificially mixed minerals .

2. Application in Synthesis of Fatty Acid Diethanolamides

  • Summary of the Application: N,N-Bis(2-hydroxyethyl) alkylamide or fatty acid diethanolamides (FADs) were prepared from a variety of triglycerides using diethanolamine in the presence of different transition metal-doped CaO nanocrystalline heterogeneous catalysts .
  • Methods of Application: The Zn-doped CaO nanospheroids were found to be the most efficient heterogeneous catalyst, with complete conversion of natural triglycerides to fatty acid diethanolamide in 30 min at 90 °C .
  • Results or Outcomes: The Zn/CaO nanoparticles were recyclable for up to six reaction cycles and showed complete conversion even at room temperature .

3. Application in 3D Printing

  • Summary of the Application: Hydroxyethylmethacrylate, a compound related to N-(2-Hydroxyethyl)-N-methylformamide, is used in 3D printing. It cures quickly at room temperature when exposed to UV light in the presence of photoinitiators .
  • Methods of Application: The compound may be used as a monomeric matrix in which 40nm silica particles are suspended for 3D glass printing .
  • Results or Outcomes: The use of this compound in 3D printing has been found to be effective, although specific quantitative data or statistical analyses were not provided .

4. Application in Biomedical Field

  • Summary of the Application: The hydrogels made from N-(2-Hydroxyethyl)-N-methylformamide have excellent antifouling and antibacterial properties, making them competitive candidates for applications in the biomedical field .
  • Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
  • Results or Outcomes: The hydrogels have been found to have excellent antifouling and antibacterial properties .

5. Application in Adhesive Properties

  • Summary of the Application: Hydrogels based on poly(2-hydroxyethyl methacrylate-co-acrylamide) with N′N-methylene-bisacrylamide (MBA), without/with L-3,4-dihydroxyphenylalanine (DOPA) as a catecholic crosslinker, were prepared via free radical copolymerization .
  • Methods of Application: The hydrogel with a feed monomer ratio of 1:1 at 0.3 mol.-% of MBA and DOPA displayed the highest rigidity and higher failure shear stress .
  • Results or Outcomes: The hydrogel showed greater adhesive properties .

6. Application in Contact Lens

  • Summary of the Application: A common copolymerization method is cross-linked with N-vinylpyrrolidone (NVP) and methacrylic acid to increase the water content .
  • Methods of Application: Even after copolymerization with NVP (or PVP as a polymer), a study has shown that pure PVP-PHEMA hydrogel has a tensile strength of only 300 kPa at only 4% strain .
  • Results or Outcomes: The hydrogel has been used in the manufacture of soft contact lenses .

properties

IUPAC Name

N-(2-hydroxyethyl)-N-methylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-5(4-7)2-3-6/h4,6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFEJGMDGENZPMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20166556
Record name N-(2-Hydroxyethyl)-N-methylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-Hydroxyethyl)-N-methylformamide

CAS RN

1590-50-7
Record name N-(2-Hydroxyethyl)-N-methylformamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1590-50-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Hydroxyethyl)-N-methylformamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001590507
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxyethyl)-N-methylformamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20166556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2-hydroxyethyl)-N-methylformamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.968
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name N-(2-HYDROXYETHYL)-N-METHYLFORMAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L27Q94JV5G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
H Dai, PR Chang, J Yu, F Geng, X Ma - Carbohydrate polymers, 2010 - Elsevier
N-(2-Hydroxypropyl)formamide (HPF) and N-(2-hydroxyethyl)-N-methylformamide (HMF) were used independently as new plasticizers for corn starch to prepare thermoplastic starch (…
Number of citations: 21 www.sciencedirect.com
H Dai, J Wang, L Wang - Polymer Engineering & Science, 2018 - Wiley Online Library
N,N‐Bis(2‐hydroxyethyl)formamide, N‐(2‐hydroxyethyl)formamide (HF), N‐(2‐hydroxyethyl)‐N‐methylformamide, and N‐(2‐hydroxypropyl)formamide were used as poly(vinyl alcohol) (…
Number of citations: 7 onlinelibrary.wiley.com
H Lepaumier, A Grimstvedt, K Vernstad… - Chemical engineering …, 2011 - Elsevier
This study examines the degradation of N-methylethanolamine (MMEA) under different experimental conditions. Thermal degradation with and without CO 2 , and oxidative degradation …
Number of citations: 61 www.sciencedirect.com
B Kang, Y Shimizu, Y Tamura, E Fukuda… - Chemical and …, 2022 - jstage.jst.go.jp
Formamides are useful starting materials for pharmaceutical syntheses. Although various synthetic methods have been documented in this regard, the use of N-formylcarbazole as a …
Number of citations: 3 www.jstage.jst.go.jp
X Qiao, Z Tang, K Sun - Carbohydrate Polymers, 2011 - Elsevier
Polyol mixtures including mixture of conventional plasticizer glycerol and higher molecular weight polyol (HP) such as xylitol, sorbitol and maltitol were used to plasticize corn starch by …
Number of citations: 117 www.sciencedirect.com
JR Khusnutdinova, JA Garg, D Milstein - Acs Catalysis, 2015 - ACS Publications
This paper describes a novel approach to CO 2 hydrogenation, in which CO 2 capture with aminoethanols at low pressure is coupled with hydrogenation of the captured product, …
Number of citations: 164 pubs.acs.org
H Liu, R Idem, P Tontiwachwuthikul, H Liu… - Post-combustion CO2 …, 2019 - Springer
In the operational process for the post combustion CO 2 capture plant, there are several issues related to the cost of plant, which need be addressed. Among those issues, the corrosion …
Number of citations: 0 link.springer.com
F Vega, A Sanna, B Navarrete… - … Gases: Science and …, 2014 - Wiley Online Library
Carbon dioxide capture and storage (CCS) technologies have been proposed as a promising alternative to reduce CO 2 emissions from fossil fuel power plants with post‐combustion …
Number of citations: 114 onlinelibrary.wiley.com
M Zdanowicz - International Journal of Biological Macromolecules, 2021 - Elsevier
Deep eutectic solvents (DES) based on urea (U), polyols (glycerol –G, sorbitol – S) and monosugars (glucose – Glu, fructose – Fru) were obtained, thermally characterized and used for …
Number of citations: 35 www.sciencedirect.com
PA Sreekumar, N Leblanc, JM Saiter - Journal of Polymers and the …, 2013 - Springer
This paper reports the effect of glycerol on thermal, mechanical and morphology of the wheat-flour based thermoplastic sheets (<3 mm) fabricated using single screw extrusion followed …
Number of citations: 25 link.springer.com

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